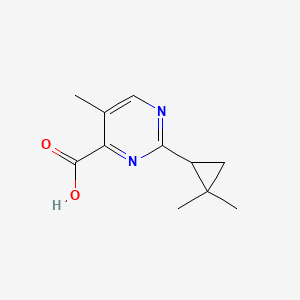![molecular formula C14H21BrO B13186045 ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO. This compound is characterized by a benzene ring substituted with a bromomethyl group and a 4-methylpentyl group connected via an oxygen atom. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene typically involves the reaction of 4-methylpentanol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-methylpentanol is replaced by the benzyl bromide, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), thiols (R-SH), and alcohols (R-OH) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby modifying their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4’-(Bromomethyl)biphenyl-2-carboxylate: Another bromomethyl-substituted benzene derivative with different functional groups.
4-{[2-(Bromomethyl)pentyl]oxy}biphenyl: Similar structure but with a biphenyl core instead of a single benzene ring.
Uniqueness
({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene is unique due to its specific substitution pattern and the presence of both a bromomethyl and a 4-methylpentyl group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C14H21BrO |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
[2-(bromomethyl)-4-methylpentoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)8-14(9-15)11-16-10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |
Clave InChI |
CRSGVSSZOPDPQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(COCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


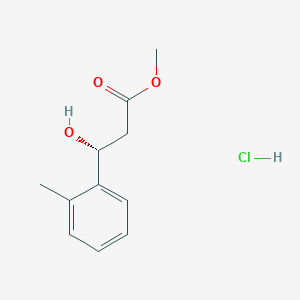

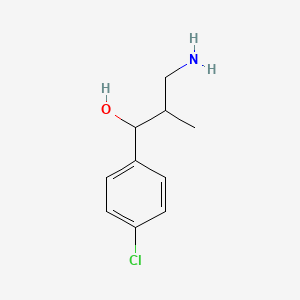
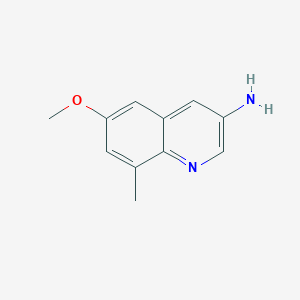
![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)


![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
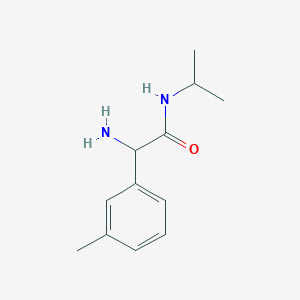
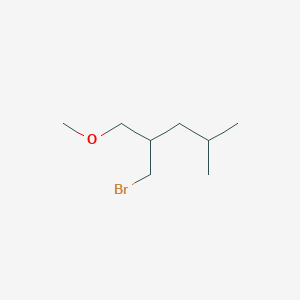
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
